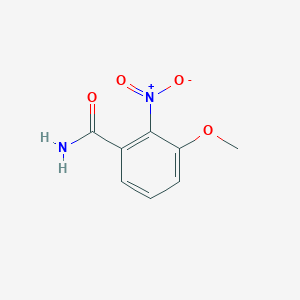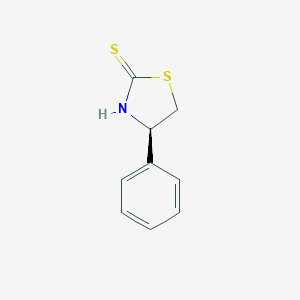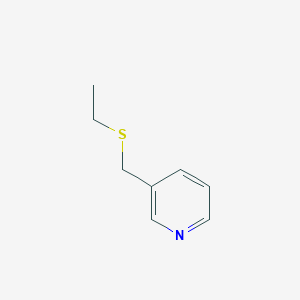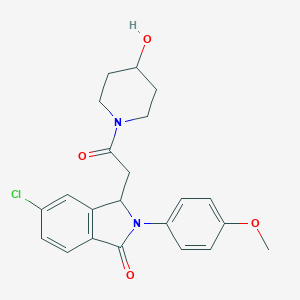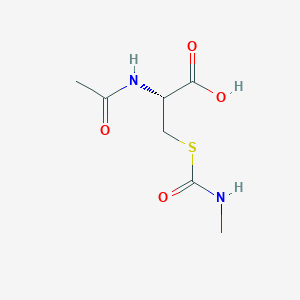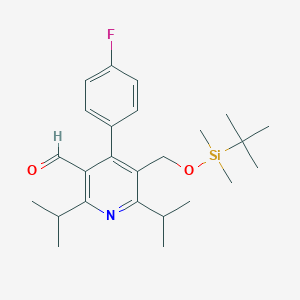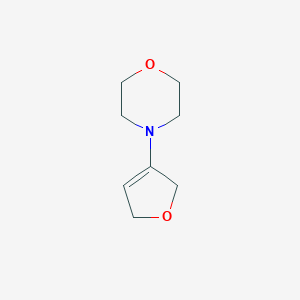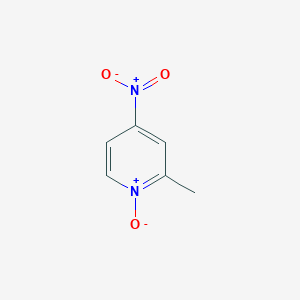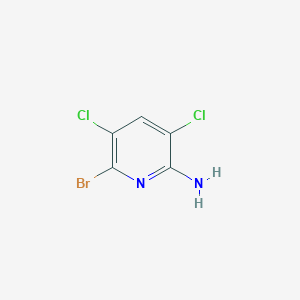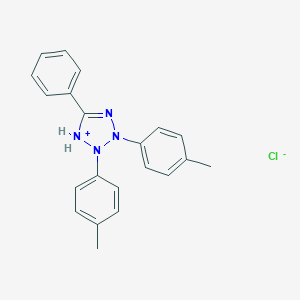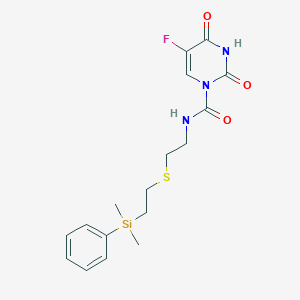
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro-, also known as DMS-114, is a novel compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment.
Wirkmechanismus
The mechanism of action of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- involves the inhibition of thymidylate synthase, an enzyme that is essential for DNA synthesis. By inhibiting thymidylate synthase, 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- can disrupt the DNA replication process and induce cell death in cancer cells.
Biochemische Und Physiologische Effekte
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- can inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- is its high potency against a variety of cancer cell lines. However, one of the limitations of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro-. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more effective delivery methods for 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro-, such as nanoparticle-based delivery. In addition, further studies are needed to investigate the potential of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- in combination with other chemotherapy agents for enhanced efficacy. Finally, clinical trials are needed to evaluate the safety and efficacy of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- in humans.
Conclusion:
In conclusion, 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- is a promising compound that has demonstrated significant potential for cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to optimize the synthesis method, develop effective delivery methods, investigate combination therapy, and evaluate the safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- involves the reaction of 2-(dimethylphenylsilyl)ethylthiol with 5-fluorouracil in the presence of a base. The resulting product is then treated with acetic anhydride to yield the final compound. The synthesis method has been optimized to yield high purity and high yield of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro-.
Wissenschaftliche Forschungsanwendungen
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- has been extensively studied for its potential applications in cancer treatment. In vitro studies have shown that 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- can inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. In vivo studies have demonstrated that 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- can significantly reduce tumor growth in mice models.
Eigenschaften
CAS-Nummer |
103579-36-8 |
|---|---|
Produktname |
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- |
Molekularformel |
C17H22FN3O3SSi |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
N-[2-[2-[dimethyl(phenyl)silyl]ethylsulfanyl]ethyl]-5-fluoro-2,4-dioxopyrimidine-1-carboxamide |
InChI |
InChI=1S/C17H22FN3O3SSi/c1-26(2,13-6-4-3-5-7-13)11-10-25-9-8-19-16(23)21-12-14(18)15(22)20-17(21)24/h3-7,12H,8-11H2,1-2H3,(H,19,23)(H,20,22,24) |
InChI-Schlüssel |
AJSCIXMGTRAODP-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CCSCCNC(=O)N1C=C(C(=O)NC1=O)F)C2=CC=CC=C2 |
Kanonische SMILES |
C[Si](C)(CCSCCNC(=O)N1C=C(C(=O)NC1=O)F)C2=CC=CC=C2 |
Andere CAS-Nummern |
103579-42-6 |
Synonyme |
5-fluoro-3,4-dihydro-2,4-dioxo-N(2,2-(dimethylphenylsilyl)ethylthioethyl)-1(2H)-pyrimidinocarboxamide SDK 12B 5 SDK 12B-5 SDK-12B-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



